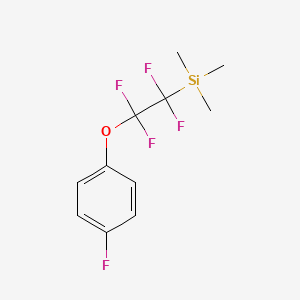

2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane, also known as F4-TMS, is a chemical compound that has been widely used in the scientific research field due to its unique properties. This compound is a silane-based reagent that is used in a variety of chemical reactions, including cross-coupling reactions, nucleophilic substitution reactions, and palladium-catalyzed coupling reactions.

Scientific Research Applications

1. Chemical Reactions and Kinetics

(2-Fluorophenyl)trimethylsilane and its derivatives are used to study the kinetics and mechanisms of various chemical reactions. For instance, their reactions with sec-butyllithium or lithium 2,2,6,6-tetramethylpiperidide under hydrogen/metal interconversion (metalation) are significantly influenced by the bulky silyl substituent. This influence affects the reactivity of these compounds in organic synthesis and is important for understanding the stereochemical outcomes of reactions (Heiss, Marzi, Mongin, & Schlosser, 2007).

2. Organosilicon Chemistry

In organosilicon chemistry, trifluoro(1,1,2,2-tetrafluoroethyl)silane and related compounds are studied for their thermal reactions with various silicon-based compounds. These studies provide insights into the formation of fluorotrimethylsilane and other by-products, contributing to a better understanding of the synthesis and decomposition of organosilicon compounds, which have widespread applications in materials science and electronics (Haszeldine, Tipping, & Watts, 1975).

3. Nucleophilic Aromatic Substitution

The nucleophilic substitution of fluorine in aromatic compounds with n-aminoalkyl trialkoxysilanes is a significant application. This process is utilized in the fabrication of chromophoric sol-gel materials. Such materials have potential applications in various fields, including sensor technology and advanced materials science (Seifert, Spange, Müller, Hesse, & Jäger, 2003).

4. Electrophilic Fluorination

In the field of fluorine chemistry, fluorophenyltrimethylsilanes undergo electrophilic fluorination, leading to products like 1,4-difluorobenzene and 2,5-difluorophenyltrimethylsilane. Understanding these reactions is crucial for developing new methods for regioselective fluorination, a key process in pharmaceutical and agrochemical synthesis (Stuart, Coe, & Moody, 1998).

properties

IUPAC Name |

trimethyl-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F5OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXFYHHIGZLZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=CC=C(C=C1)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F5OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

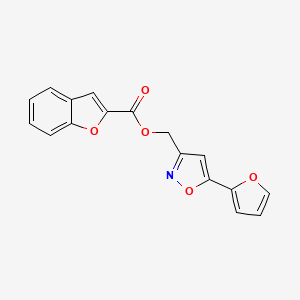

![5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2853185.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2853187.png)

![6-Ethyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one](/img/structure/B2853191.png)

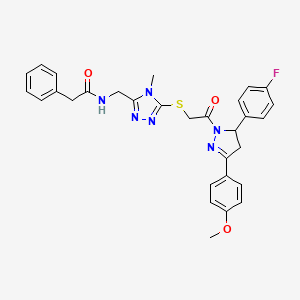

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2853192.png)

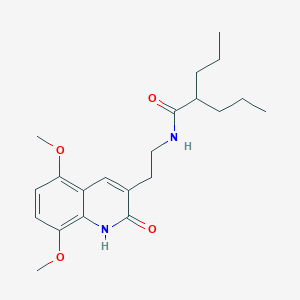

![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2853194.png)

![3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride](/img/structure/B2853201.png)

![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2853202.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2853203.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2853206.png)